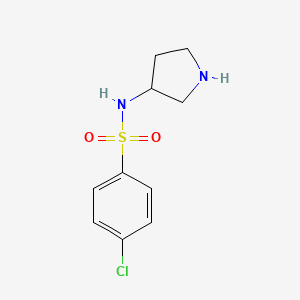
4-(4-Chlorophenylsulfonylamino)pyrrolidine
Cat. No. B8605143
M. Wt: 260.74 g/mol
InChI Key: NVJRWMRPWPWCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04916152
Procedure details


To a solution of (4-carboxy-4-methylpentyl)triphenylphosphonium bromide (3.83 g) in dimethyl sulfoxide (21 ml) was added sodium methylsulfinylmethide [19.5 m mol, prepared from sodium hydride (468 mg) and dimethyl sulfoxide (17 ml)]and the solution was stirred at room temperature for 30 minutes. To the resulting solution was added (2S,4R)-1-t-butoxycarbonyl-4-(4-chlorophenylsulfonylamino)-2-formylpyrrolidine (1.0 g) in dimethyl sulfoxide (3.0 ml) and the mixture was stirred at room temperature for 1 hour. After addition of water (50 ml), the solution was washed with ethyl acetate and the aqueous layer was adjusted to pH 1 with 1N hydrochloric acid. The aqueous solution was extracted with ethyl acetate and the organic phase was washed successively with water and brine. The solution was dried over magnesium sulfate and the solvent was evaporated in vacuo to give (2S,4R)-1-t-butoxycarbonyl-2-[(E and Z)-5-carboxy-5-methyl-1-hexenyl]-4-(4-chlorophenylsulfonylamino)pyrrolidine as an oil.
Name
(4-carboxy-4-methylpentyl)triphenylphosphonium bromide
Quantity
3.83 g
Type
reactant
Reaction Step One





Name
(2S,4R)-1-t-butoxycarbonyl-4-(4-chlorophenylsulfonylamino)-2-formylpyrrolidine
Quantity
1 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[Br-].C(C(C)(C)CCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[Na].[H-].[Na+].C(OC([N:40]1[CH2:44][C@H:43]([NH:45][S:46]([C:49]2[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=2)(=[O:48])=[O:47])[CH2:42][C@H:41]1C=O)=O)(C)(C)C>CS(C)=O.O>[Cl:55][C:52]1[CH:51]=[CH:50][C:49]([S:46]([NH:45][CH:43]2[CH2:44][NH:40][CH2:41][CH2:42]2)(=[O:48])=[O:47])=[CH:54][CH:53]=1 |f:0.1,3.4,^1:29|
|
Inputs


Step One
|
Name
|
(4-carboxy-4-methylpentyl)triphenylphosphonium bromide
|
|
Quantity
|
3.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(=O)(O)C(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
468 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
(2S,4R)-1-t-butoxycarbonyl-4-(4-chlorophenylsulfonylamino)-2-formylpyrrolidine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)NS(=O)(=O)C1=CC=C(C=C1)Cl)C=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed successively with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1CCNC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
